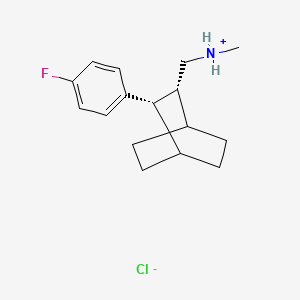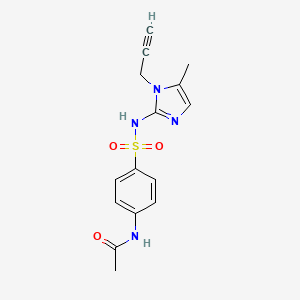
Acetamide, N-(4-(((5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4-(((5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- is a complex organic compound that features a unique structure combining an acetamide group, an imidazole ring, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Propynyl Group: The propynyl group is introduced via alkylation reactions using propargyl halides.
Sulfonamide Formation: The sulfonamide group is formed by reacting the imidazole derivative with sulfonyl chlorides in the presence of a base.
Acetamide Formation: The final step involves the acylation of the sulfonamide derivative with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(4-(((5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced sulfonamides.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetamide, N-(4-(((5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Acetamide, N-(4-(((5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The imidazole ring and sulfonamide group play crucial roles in these interactions, often forming hydrogen bonds or coordinating with metal ions in the active sites of enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(4-(((5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)-: Lacks the propynyl group, which may affect its reactivity and binding properties.
Acetamide, N-(4-(((5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)amino)carbonyl)phenyl)-: Contains a carbonyl group instead of a sulfonamide group, leading to different chemical and biological properties.
Uniqueness
The presence of the propynyl group in Acetamide, N-(4-(((5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- imparts unique reactivity and binding characteristics, making it a valuable compound for specific applications in medicinal chemistry and material science.
Propriétés
Numéro CAS |
71795-38-5 |
|---|---|
Formule moléculaire |
C15H16N4O3S |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
N-[4-[(5-methyl-1-prop-2-ynylimidazol-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H16N4O3S/c1-4-9-19-11(2)10-16-15(19)18-23(21,22)14-7-5-13(6-8-14)17-12(3)20/h1,5-8,10H,9H2,2-3H3,(H,16,18)(H,17,20) |
Clé InChI |
RZBRNAZPFUFHME-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N1CC#C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


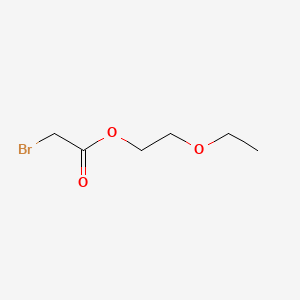

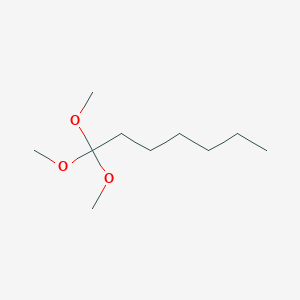
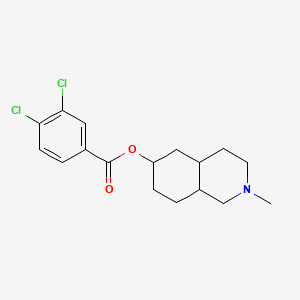
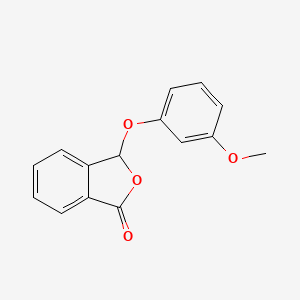


![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxylic acid](/img/structure/B13761008.png)
![2-[4-(dimethylaminodiazenyl)-N-[2-(9H-fluoren-9-yl)acetyl]anilino]-2-methylbutanoate](/img/structure/B13761012.png)
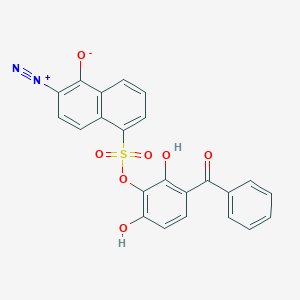


![Acetamide,N-[[4-(aminomethyl)tetrahydro-2H-pyran-4-YL]methyl]-](/img/structure/B13761033.png)
